molecular formula C13H12Cl2N2O2S B8713869 Methanesulfonamide, N-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)- CAS No. 113267-99-5

Methanesulfonamide, N-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)-

Cat. No. B8713869
M. Wt: 331.2 g/mol
InChI Key: JSSTZBULFGEIFS-UHFFFAOYSA-N
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Patent
US04874775

Procedure details

A 2.7 g. portion of 3-(2,4-dichlorophenylaminomethyl)pyridine was dissolved in dichloromethane and reacted with 0.9 ml. of methanesulfonyl chloride in the presence of 1.4 g. of potassium carbonate at ambient temperature for several days. The reaction mixture was worked up as described in Example 4 to obtain 3.2 g. of oil, which was triturated with petroleum ether and then diethyl ether and filtered to obtain 2.8 g. of solid. The solid was triturated with chloroform, filtered and dried to obtain 0.9 g. of the desired product, m.p. 180°-186°. Its elemental analysis was as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]([CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[S:18]([CH3:17])(=[O:20])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NCC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted with 0.9 ml
CUSTOM
Type
CUSTOM
Details
to obtain 3.2 g
CUSTOM
Type
CUSTOM
Details
of oil, which was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
diethyl ether and filtered
CUSTOM
Type
CUSTOM
Details
to obtain 2.8 g
CUSTOM
Type
CUSTOM
Details
The solid was triturated with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 0.9 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N(S(=O)(=O)C)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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